molecular formula C11H17NO B13076596 2-(Tert-butoxy)-6-methylaniline

2-(Tert-butoxy)-6-methylaniline

Cat. No.: B13076596
M. Wt: 179.26 g/mol
InChI Key: CTLISTFLLLPXEC-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-6-methylaniline is an organic compound that features a tert-butoxy group and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butoxy)-6-methylaniline typically involves the introduction of the tert-butoxy group to the aniline derivative. One common method is through the reaction of 2-amino-6-methylphenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-6-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(Tert-butoxy)-6-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-butoxy)-6-methylaniline involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group, allowing for selective reactions at other sites on the molecule. This selective reactivity is crucial in organic synthesis and drug development .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tert-butoxy)-6-chloropyridine
  • 2-(Tert-butoxy)-4-methylaniline
  • 2-(Tert-butoxy)-6-methylphenol

Uniqueness

2-(Tert-butoxy)-6-methylaniline is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in applications where selective reactivity is required .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-methyl-6-[(2-methylpropan-2-yl)oxy]aniline

InChI

InChI=1S/C11H17NO/c1-8-6-5-7-9(10(8)12)13-11(2,3)4/h5-7H,12H2,1-4H3

InChI Key

CTLISTFLLLPXEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)(C)C)N

Origin of Product

United States

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